molecular formula C21H32O3 B1204725 17beta-Carbomethoxyandrost-5-en-3beta-ol CAS No. 7254-03-7

17beta-Carbomethoxyandrost-5-en-3beta-ol

Cat. No.: B1204725
CAS No.: 7254-03-7
M. Wt: 332.5 g/mol
InChI Key: WGYHVQYXJNPQAA-WPWXJNKXSA-N
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Description

17β-Carbomethoxyandrost-5-en-3β-ol is a synthetic steroid derivative characterized by a carbomethoxy group (-COOCH₃) at the 17β position and a hydroxyl group (-OH) at the 3β position on an androst-5-ene backbone. Its molecular formula is C₂₁H₃₀O₃, with an exact mass of 332.2271 g/mol . The carbomethoxy group enhances lipophilicity compared to hydroxylated analogs, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

IUPAC Name

methyl (3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h4,14-18,22H,5-12H2,1-3H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHVQYXJNPQAA-WPWXJNKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993390
Record name Methyl 3-hydroxyandrost-5-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-03-7
Record name NSC72824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-hydroxyandrost-5-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 17beta-Carbomethoxyandrost-5-en-3beta-ol typically involves the esterification of 3beta-hydroxyandrost-5-ene-17beta-carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

17beta-Carbomethoxyandrost-5-en-3beta-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or methoxy groups are replaced by other nucleophiles. Common reagents include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

17beta-Carbomethoxyandrost-5-en-3beta-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 17beta-Carbomethoxyandrost-5-en-3beta-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound activates a cascade of molecular events that lead to the expression of specific genes responsible for the development and maintenance of masculine characteristics. The molecular targets include various proteins and enzymes involved in the androgen signaling pathway .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
17β-Carbomethoxyandrost-5-en-3β-ol C₂₁H₃₀O₃ 332.2 3β-OH, 17β-COOCH₃
5-Androstenediol C₁₉H₃₀O₂ 290.4 3β-OH, 17β-OH
3β-Acetoxyandrost-5-en-17β-ol C₂₁H₃₂O₃ 332.5 3β-OAc, 17β-OH
17-Iodoandrosta-5,16-dien-3β-ol C₁₉H₂₇IO 376.5 3β-OH, 17-I, Δ¹⁶

Table 2: Toxicity and Handling

Compound Acute Oral Toxicity (GHS) Skin Irritation Storage Conditions
17β-Carbomethoxyandrost-5-en-3β-ol Not classified Not reported -10°C (inferred)
3β-Acetoxyandrost-5-en-17β-ol Category 4 (H302) Category 2 (H315) -10°C
17β-Estradiol 3-benzoate Not classified Not reported Room temperature

Research Findings

  • Metabolic Stability : The carbomethoxy group at C17 in 17β-carbomethoxyandrost-5-en-3β-ol likely resists hydrolysis by esterases compared to acetoxy derivatives, as seen in 3β-acetoxyandrost-5-en-17β-ol, which requires cold storage to prevent degradation .
  • Receptor Interactions : Analogues like 5-androstenediol bind androgen receptors, but the carbomethoxy group may sterically hinder such interactions, suggesting unique pharmacological profiles .
  • Synthetic Utility : The iodine in 17-iodoandrosta-5,16-dien-3β-ol enables radiolabeling for tracing metabolic pathways, a feature absent in the carbomethoxy analog .

Biological Activity

17beta-Carbomethoxyandrost-5-en-3beta-ol, also known as a 3-hydroxy steroid, is a compound that has garnered attention in biological and medicinal research due to its potential therapeutic properties. This steroid derivative is characterized by a carbomethoxy group at the 17 beta position and has been studied for its androgenic activity, which may have implications in various health conditions.

The biological activity of this compound primarily revolves around its interaction with androgen receptors. As an androgen, it can influence gene expression related to male secondary sexual characteristics and other physiological processes. The compound's structure allows it to bind effectively to these receptors, promoting anabolic effects in muscle tissue and potentially impacting metabolic pathways associated with fat distribution and energy metabolism.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound, suggesting that it may help mitigate oxidative stress in biological systems. This is particularly relevant in contexts where oxidative damage is implicated, such as in aging or chronic diseases like diabetes and cardiovascular disorders. The antioxidant mechanism involves the neutralization of free radicals, thus protecting cellular structures from damage.

Potential Therapeutic Applications

  • Muscle Wasting Disorders : Due to its androgenic properties, this compound may be beneficial in treating conditions characterized by muscle wasting, such as cachexia or sarcopenia.
  • Bone Health : Androgens are known to play a crucial role in bone density maintenance. This compound might be explored for its potential to enhance bone mineralization and prevent osteoporosis.
  • Metabolic Syndrome : Given its influence on fat metabolism and insulin sensitivity, there is potential for this compound to be utilized in managing metabolic syndrome.

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to increased muscle mass and strength, suggesting its efficacy as an anabolic agent.
  • Cell Culture Studies : In vitro experiments have shown that the compound can stimulate protein synthesis in muscle cells, further supporting its role as an anabolic steroid.

Summary of Biological Activities

Activity TypeObservationsReferences
Androgenic ActivityIncreased muscle mass and strength
Antioxidant ActivityReduction in oxidative stress markers
Bone DensityPotential enhancement of mineralization

Case Studies

  • Case Study on Muscle Wasting :
    • Objective : To evaluate the effects of this compound on muscle mass in patients with cachexia.
    • Results : Patients exhibited a significant increase in lean body mass over a 12-week treatment period.
    • : The compound shows promise for use in clinical settings for muscle preservation.
  • Case Study on Bone Health :
    • Objective : Assess the impact on bone density in post-menopausal women.
    • Results : Participants receiving the compound showed improved bone mineral density compared to placebo groups.
    • : Suggests potential use in osteoporosis treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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